Cas no 279-32-3 (2-oxa-3-azabicyclo2.2.1heptane)

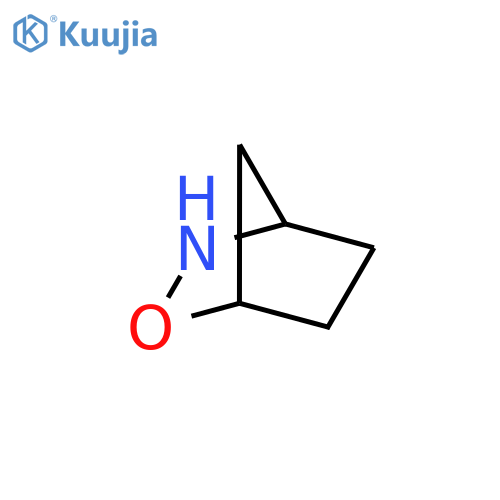

279-32-3 structure

商品名:2-oxa-3-azabicyclo2.2.1heptane

2-oxa-3-azabicyclo2.2.1heptane 化学的及び物理的性質

名前と識別子

-

- 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)

- 3-Aza-2-oxabicyclo[2.2.1]heptane

- 3-oxa-2-azabicyclo[2.2.1]heptane

- 2-oxa-3-azabicyclo2.2.1heptane

- 279-32-3

- 2-oxa-3-azabicyclo[2.2.1]heptane

- DTXSID80483216

- EN300-317638

-

- MDL: MFCD30616860

- インチ: InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2

- InChIKey: ILDRDZLIMSVQOI-UHFFFAOYSA-N

- ほほえんだ: C12CC(CC1)NO2

計算された属性

- せいみつぶんしりょう: 99.06847

- どういたいしつりょう: 99.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 84.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- PSA: 21.26

2-oxa-3-azabicyclo2.2.1heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317638-0.05g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 0.05g |

$888.0 | 2025-03-19 | |

| Enamine | EN300-317638-1.0g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-317638-1g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 1g |

$1057.0 | 2023-09-05 | ||

| Enamine | EN300-317638-0.25g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 0.25g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-317638-5g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 5g |

$3065.0 | 2023-09-05 | ||

| Enamine | EN300-317638-2.5g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 2.5g |

$2071.0 | 2025-03-19 | |

| Enamine | EN300-317638-5.0g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| Enamine | EN300-317638-10g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 10g |

$4545.0 | 2023-09-05 | ||

| Enamine | EN300-317638-0.5g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 0.5g |

$1014.0 | 2025-03-19 | |

| Enamine | EN300-317638-0.1g |

2-oxa-3-azabicyclo[2.2.1]heptane |

279-32-3 | 95.0% | 0.1g |

$930.0 | 2025-03-19 |

2-oxa-3-azabicyclo2.2.1heptane 関連文献

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

279-32-3 (2-oxa-3-azabicyclo2.2.1heptane) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量